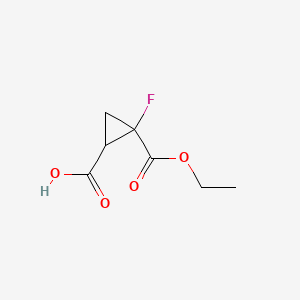

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTIOEBBWWWCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262415-48-4 | |

| Record name | 2-(ethoxycarbonyl)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Features:

- Starting Material: 1-fluoro-1-benzenesulfonyl chloride replaces gaseous 1,1-fluorochloroethylene, improving safety and handling.

- Catalyst: Ruthenium catalyst enables efficient cyclopropanation with high trans/cis selectivity (86:14).

- Base: Alkali metal or alkaline earth metal alkoxides, carbonates, hydrogencarbonates, hydroxides, or hydrides are used for elimination and acidification steps.

- Oxidant: Oxone is used instead of mCPBA, offering safer and more scalable oxidation of phenyl sulfide intermediates.

- Process: The synthetic route is concise, uses bulk, inexpensive reagents, and is amenable to scale-up with improved yields and lower costs.

Stepwise Synthesis:

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Reaction of 1,1-dichloro-1-fluoroethane with thiophenol under base | Base: alkoxide/carbonate/hydroxide; mass ratio (1,1-dichloro-1-fluoroethane:thiophenol) = 1.1–3.5:1 | Phenyl sulfide intermediate |

| 2 | Oxidation of phenyl sulfide with Oxone | Oxone as oxidant | Sulfone intermediate |

| 3 | Base-induced elimination | Base as above | 1-fluoro-1-benzenesulfonylethylene |

| 4 | Ruthenium-catalyzed cyclopropanation with ethyl diazoacetate | Ruthenium catalyst, ethyl diazoacetate | Cyclopropane intermediate |

| 5 | Base-induced elimination and acidification | Base followed by acid (HCl, H2SO4, HNO3, or HClO4) | This compound |

This method offers a safer, cost-effective, and scalable route with improved stereoselectivity and yield.

Alternative Hydrogenation Method for Ester Derivatives

A different approach involves the hydrogenation of 2-chloro-2-fluorocyclopropanecarboxylic acid ethyl ester to obtain the target compound or related derivatives.

Process Details:

- Starting Material: 2-chloro-2-fluorocyclopropanecarboxylic acid ethyl ester with a cis:trans isomer ratio of 3:2.

- Catalyst: Raney nickel.

- Conditions: Reaction conducted in ethanol at 80°C with continuous addition of ethylenediamine over 13 hours, followed by stirring for 12 hours.

- Workup: After cooling, solids are filtered off, aqueous phase acidified to pH 3 with hydrochloric acid, extracted with toluene, and dried.

- Outcome: This method provides access to fluorocyclopropane carboxylic acid derivatives, though specifics on yield and stereoselectivity are less detailed.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Scalability | Safety |

|---|---|---|---|---|

| Butadiene oxidation (Bayer) | Established chemistry | Multi-step, moderate yield | Moderate | Moderate |

| Freon/thiophenol reaction (Sankyo) | Direct phenyl sulfide intermediate | Uses hazardous Freon gas | Limited | Low (hazardous gases) |

| Copper-catalyzed cyclopropanation | Asymmetric catalysis | Gaseous reagents, nitrogen release | Limited | Safety risks due to gas handling |

| Ruthenium-catalyzed method | Bulk reagents, high selectivity, safer oxidant (Oxone), scalable | Requires ruthenium catalyst | High | Improved safety |

| Hydrogenation with Raney nickel | Uses stable ester intermediates | Long reaction times, less stereocontrol | Moderate | Moderate |

Research Findings and Practical Notes

- The ruthenium-catalyzed method significantly reduces production costs and improves safety by replacing hazardous reagents and using bulk, inexpensive starting materials.

- Oxone as an oxidant is safer and more environmentally friendly compared to traditional peracids like mCPBA.

- The trans/cis ratio of the cyclopropane intermediate is crucial for the final product's stereochemistry, with ruthenium catalysis favoring a high trans selectivity.

- Base choice affects elimination steps and overall yield; alkali and alkaline earth metal bases provide flexibility.

- The hydrogenation approach offers an alternative route but may require optimization for stereoselectivity and reaction time.

Chemical Reactions Analysis

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the cyclopropane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester and carboxylic acid groups can undergo hydrolysis, releasing active intermediates that interact with cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and available data for the target compound and related cyclopropane derivatives:

Physicochemical Properties

- Melting Points : Aryl-substituted cyclopropane carboxylic acids (e.g., 1-(2,4-difluorophenyl)- derivatives) exhibit melting points between 98–155°C , while fluorinated analogs like 2,2-difluorocyclopropanecarboxylic acid likely have higher melting points due to increased polarity . The ethoxycarbonyl group in the target compound may reduce crystallinity compared to purely carboxylic acid derivatives.

- Acidity : Fluorine's electron-withdrawing effect enhances the acidity of the carboxylic acid group. 2,2-Difluorocyclopropanecarboxylic acid is expected to be more acidic (pKa ~2–3) than the target compound (single F substituent) .

Reactivity and Stability

- Hydrolysis : The ethoxycarbonyl group may undergo hydrolysis under acidic or basic conditions to yield 2-fluoro-2-carboxycyclopropane-1-carboxylic acid, altering solubility and reactivity .

- Ring Strain : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions, particularly in the presence of nucleophiles or under thermal stress. Fluorine substituents may stabilize the ring through hyperconjugation .

Biological Activity

2-Ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid (EFCA) is a fluorinated organic compound with the molecular formula CHFO. Its unique structure, featuring a cyclopropane ring with a fluorine atom and two carboxylic acid groups, positions it as a significant compound in medicinal chemistry and drug development. This article explores the biological activity of EFCA, examining its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : CHFO

- Molecular Weight : 176.14 g/mol

- CAS Number : 1262415-48-4

- Canonical SMILES : CCOC(=O)C1(CC1C(=O)O)F

The biological activity of EFCA is largely attributed to its structural components:

- Fluorine Atom : The presence of the fluorine atom enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets . This characteristic is crucial for improving the pharmacokinetic properties of drugs.

- Carboxylic Acid Groups : These groups can undergo hydrolysis, releasing active intermediates that may interact with cellular pathways. The ability to form hydrogen bonds allows EFCA to engage with various biological molecules, influencing their activity.

1. Medicinal Chemistry

EFCA is being investigated for its potential therapeutic properties in several areas:

- Anti-inflammatory Properties : Research indicates that compounds containing fluorinated cyclopropane units can exhibit enhanced anti-inflammatory effects. For instance, the introduction of fluorine in cortisone derivatives has shown to increase their potency significantly .

- Antimicrobial Activity : Similar structures have been linked to broad-spectrum antimicrobial properties. The fluorinated cyclopropane moiety is emerging as a key feature in the design of new antibiotics, such as sitafloxacin, which contains a monofluorocyclopropane fragment .

2. Biochemical Probes

EFCA is also being explored as a biochemical probe due to its ability to interact selectively with enzymes and receptors. This property makes it valuable in studying enzyme mechanisms and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of EFCA, it can be compared to related compounds:

| Compound Name | Structure | Key Differences | Biological Implications |

|---|---|---|---|

| Cyclopropane-1,2-dicarboxylic acid | Lacks fluorine | Different reactivity and properties | Limited medicinal applications |

| 1-Chlorocyclopropane-1,2-dicarboxylic acid 1-ethyl ester | Chlorine instead of fluorine | Changes in lipophilicity and reactivity | Potentially lower bioactivity |

| 1-Bromocyclopropane-1,2-dicarboxylic acid 1-ethyl ester | Bromine instead of fluorine | Affects chemical behavior | Reduced effectiveness compared to fluorinated analogs |

Case Studies and Research Findings

Recent studies have highlighted the promising applications of EFCA:

- A study on the synthesis of fluorinated cyclopropanes demonstrated that introducing a fluorine atom could enhance the efficacy of anti-inflammatory drugs by up to 15 times compared to non-fluorinated counterparts .

- Another research article detailed the synthesis methods for EFCA and its derivatives, emphasizing their potential as precursors for novel drug candidates in treating infections .

Q & A

Q. What are the established synthetic routes for 2-ethoxycarbonyl-2-fluorocyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation and fluorination steps. For cyclopropane ring formation, transition-metal-catalyzed reactions (e.g., rhodium or copper catalysts) with diazo compounds are effective . Fluorination can be achieved via nucleophilic substitution using agents like Selectfluor™ or electrophilic fluorination with F₂ gas under controlled conditions. Optimization requires monitoring reaction kinetics (via HPLC or NMR) and adjusting parameters such as temperature (−20°C to 80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (0.5–5 mol%) to maximize yield and minimize byproducts like β-elimination products .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming stereochemistry, particularly the cis/trans configuration of the cyclopropane ring and fluorine substituent. Nuclear Overhauser effect (NOE) experiments can distinguish between spatial arrangements . X-ray crystallography provides definitive structural confirmation, though crystallization may require co-crystallization agents due to the compound’s low melting point .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 1–4 weeks. Fluorine’s electron-withdrawing effects may enhance hydrolytic stability of the ester group compared to non-fluorinated analogs, but cyclopropane ring strain could promote ring-opening under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor, particularly in ACC deaminase systems?

Fluorinated cyclopropanes often act as mechanism-based inhibitors due to their ability to mimic transition states. For ACC deaminase, design inhibition assays (e.g., IC₅₀ determination via UV-Vis kinetics) to compare 2-fluoro derivatives with non-fluorinated analogs. Computational docking (using software like AutoDock Vina) can predict binding interactions, while mass spectrometry identifies covalent adducts formed during enzyme inactivation .

Q. How do substituent effects (e.g., ethoxycarbonyl vs. methyl groups) influence the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

Conduct ROMP experiments with Grubbs catalysts, varying substituents to assess their electronic and steric impacts. Monitor reaction rates via in situ FTIR or Raman spectroscopy. Ethoxycarbonyl groups may stabilize transition states through resonance, whereas fluorine’s electronegativity could polarize the cyclopropane ring, accelerating ring-opening .

Q. What contradictions exist in reported thermodynamic data (e.g., melting points, solubility) for fluorinated cyclopropane derivatives, and how can these be resolved?

Discrepancies in literature data (e.g., melting points varying by >10°C) may arise from impurities or polymorphic forms. Implement rigorous purification (e.g., recrystallization in hexane/ethyl acetate) and characterize via differential scanning calorimetry (DSC) to identify polymorphs. Solubility studies in aprotic vs. protic solvents (e.g., DMSO vs. ethanol) should include Karl Fischer titration to control for water content .

Q. What strategies can mitigate racemization during stereoselective synthesis of the (1R,2R)-configured derivative?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Low-temperature reactions (−78°C) and non-polar solvents (toluene) reduce kinetic racemization .

Methodological Considerations

Critical Data Gaps and Future Directions

- Computational Modeling : Density functional theory (DFT) studies to predict fluorine’s impact on cyclopropane ring strain and reactivity.

- In Vivo Studies : Evaluate bioavailability and metabolic pathways using radiolabeled (¹⁴C or ¹⁸F) analogs in rodent models.

- Comparative Analysis : Benchmark against structurally related compounds (e.g., 2,2-difluorocyclopropane derivatives) to establish structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.